molecular formula C9H8N4O3 B1312190 [2-(1H-tetrazol-5-yl)phenoxy]acetic acid CAS No. 893770-65-5

[2-(1H-tetrazol-5-yl)phenoxy]acetic acid

Cat. No. B1312190
M. Wt: 220.18 g/mol
InChI Key: ADFOLGGCCGYZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is a biochemical used for proteomics research . Its molecular formula is C9H8N4O3 and its molecular weight is 220.18 .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . It may also be used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes .


Molecular Structure Analysis

The molecular structure of “[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is characterized by a tetrazole ring attached to a phenyl ring through an oxygen atom, and an acetic acid group attached to the phenyl ring .


Chemical Reactions Analysis

Tetrazoles can undergo a variety of chemical reactions. For example, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .


Physical And Chemical Properties Analysis

“[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • [2-(1H-tetrazol-5-yl)phenoxy]acetic acid has been synthesized and used as an intermediate in metabolic profiling studies. It was prepared from K14 CN in a 4-step process with a 32% radiochemical yield (Maxwell & Tran, 2017).
  • The compound has also been involved in the synthesis of 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, investigated for their potential as superoxide scavengers and anti-inflammatory agents (Maxwell, Wasdahl, Wolfson & Stenberg, 1984).

Applications in Corrosion Inhibition

  • Pyrazoline derivatives, including compounds related to [2-(1H-tetrazol-5-yl)phenoxy]acetic acid, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds show high inhibition efficiency and adhere to the Langmuir adsorption isotherm (Lgaz et al., 2018).

Nucleophile-Induced Rearrangement

  • 2H-Azirine-2-carbonyl azides, related to [2-(1H-tetrazol-5-yl)phenoxy]acetic acid, undergo rearrangement into 2-(1H-tetrazol-1-yl)acetic acid derivatives when interacting with O- and S-nucleophiles. This process is catalyzed by tertiary amines or hydrazoic acid (Efimenko et al., 2021).

Crystal Structure and Spectroscopy

  • The crystal structure of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid and related compounds has been characterized using X-ray diffraction and FTIR spectroscopic methods, providing insights into their molecular structure and interactions (Pagacz-Kostrzewa et al., 2013).

Photochemistry and Decomposition

  • [2-(1H-tetrazol-5-yl)phenoxy]acetic acid and similar compounds have been subject to studies on thermal decomposition and photochemistry. These studies have revealed interesting aspects of their stability and reaction pathways under various conditions (Pagacz-Kostrzewa, Krupa & Wierzejewska, 2014).

Safety And Hazards

“[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

2-[2-(2H-tetrazol-5-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-8(15)5-16-7-4-2-1-3-6(7)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOLGGCCGYZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415477
Record name [2-(1H-tetrazol-5-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1H-tetrazol-5-yl)phenoxy]acetic acid

CAS RN

893770-65-5
Record name [2-(1H-tetrazol-5-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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